2-(3-Ethoxyphenyl)azepane
Overview
Description
2-(3-Ethoxyphenyl)azepane is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is a seven-membered heterocyclic compound containing an azepane ring substituted with a 3-ethoxyphenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(3-Ethoxyphenyl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a practical methodology towards the synthesis of non-fused N-aryl azepane derivatives involves Pd/LA-catalyzed decarboxylation reactions . These reactions proceed smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Ethoxyphenyl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-Ethoxyphenyl)azepane has several scientific research applications. It is used as a specialty product in proteomics research . . The compound’s unique structure makes it valuable for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s azepane ring structure allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. For example, azepane derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Ethoxyphenyl)azepane can be compared with other similar compounds, such as azepane, oxepane, silepane, phosphepane, and thiepane . These compounds share a seven-membered ring structure but differ in the heteroatoms present in the ring. For instance, oxepane contains an oxygen atom, while silepane contains a silicon atom. The presence of different heteroatoms can significantly influence the chemical and biological properties of these compounds. This compound is unique due to its specific substitution pattern and the presence of an ethoxyphenyl group, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-13-8-6-7-12(11-13)14-9-4-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZZIGQKRWZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663004 | |
Record name | 2-(3-Ethoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-03-7 | |
Record name | 2-(3-Ethoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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